5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
5-bromo-2-(1H-imidazol-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C8H6BrN3O/c9-5-3-6(13)7(12-4-5)8-10-1-2-11-8/h1-4,13H,(H,10,11) |
InChI Key |
GJYADRXOLNUYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=C(C=C(C=N2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 1h Imidazol 2 Yl Pyridin 3 Ol and Its Structural Analogues
Strategies for the Construction of the 2-(1H-Imidazol-2-yl)pyridin-3-ol Framework
The assembly of the 2-(1H-imidazol-2-yl)pyridin-3-ol scaffold can be approached through several synthetic strategies, each offering distinct advantages in terms of efficiency, and substituent tolerance.
Multicomponent reactions (MCRs) offer an efficient route to complex molecules like 2-(pyridin-2-yl)imidazoles in a single step from simple starting materials. A notable MCR approach involves the reaction of 2-cyanopyridine, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) or a primary amine. nih.govacs.orgresearchgate.net While this method has been extensively used for a variety of substituted 2-(pyridin-2-yl)imidazoles, its application to the synthesis of the 2-(1H-imidazol-2-yl)pyridin-3-ol framework would likely require a 3-hydroxypyridine-2-carbonitrile as a starting material. The general scheme for such a reaction is depicted below.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| 2-Cyanopyridine | Aromatic Aldehyde | Ammonium Acetate/Primary Amine | Polysubstituted 2-(pyridin-2-yl)imidazole | nih.gov |
This approach is highly convergent and allows for the introduction of diversity at various positions of the imidazole (B134444) ring depending on the choice of the aldehyde and the amine component.
Classical methods for imidazole ring synthesis often rely on the cyclocondensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (the Radziszewski synthesis) or related approaches. For the synthesis of the 2-(1H-imidazol-2-yl)pyridin-3-ol core, a plausible cyclocondensation strategy would involve the reaction of a pyridine (B92270) derivative containing a vicinal amino-amidine or related functionality with a suitable two-carbon synthon.
A common method for the synthesis of imidazo[1,2-a]pyridines, a related fused heterocyclic system, involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.govrsc.org While this leads to a fused system, modifications of this approach can be envisioned for the synthesis of 2-imidazolylpyridines. For instance, the reaction of pyridine-2-carboxamidine with an α-hydroxyketone or a related derivative could potentially yield the desired 2-(1H-imidazol-2-yl)pyridine scaffold.
Annulation reactions, which involve the formation of a new ring onto an existing one, can also be employed. For example, a suitably functionalized pyridine could undergo a sequence of reactions to build the imidazole ring.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cawikipedia.orgresearchgate.netbaranlab.org In the context of synthesizing the 2-(1H-imidazol-2-yl)pyridin-3-ol framework, DoM can be utilized to introduce a functional group at the C2 position of a 3-hydroxypyridine (B118123) derivative, which can then be converted into the imidazole ring.
The hydroxyl group at the 3-position of the pyridine ring can act as a directing group for metalation, although it often requires protection to prevent deprotonation by the strong bases used in these reactions. The tetrahydropyranyl (THP) ether has been shown to be an effective ortho-directing group for the lithiation of 3-hydroxypyridine. researchgate.net The lithiated intermediate can then be reacted with an appropriate electrophile to introduce a precursor to the imidazole ring. For example, reaction with a nitrile or an aldehyde could provide a functional group that can be further elaborated into the imidazole heterocycle.
| Directing Group | Position of Metalation | Electrophile | Subsequent Transformation | Reference |
| O-THP | C4 and C2 | Various electrophiles | Elaboration to imidazole ring | researchgate.net |
| -CONR2 | ortho to the amide | Various electrophiles | Conversion to other functional groups | uwindsor.ca |
Introduction and Manipulation of the Bromo- and Hydroxyl Substituents
The regioselective bromination of pyridine derivatives is influenced by the electronic nature of the substituents already present on the ring. For the synthesis of 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol, bromination could be performed on a 2-(1H-imidazol-2-yl)pyridin-3-ol precursor. The hydroxyl group at the 3-position is an activating group and would direct electrophilic substitution to the ortho and para positions (C2, C4, and C6). However, the presence of the imidazole group at the 2-position would influence the regioselectivity.
Alternatively, bromination can be carried out on an earlier intermediate, such as 2-amino-3-hydroxypyridine. A patent describes a three-step synthesis of 2-amino-5-bromo-3-hydroxypyridine starting from 2-amino-3-hydroxypyridine, which involves a bromination step. google.com The use of brominating agents like N-bromosuccinimide (NBS) is common for the regioselective bromination of activated pyridines, such as hydroxypyridines. researchgate.netnih.gov The reaction conditions, including the solvent and temperature, can be optimized to achieve the desired regioselectivity.
| Substrate | Brominating Agent | Product | Reference |
| Activated Pyridines | N-Bromosuccinimide (NBS) | Regioselective brominated pyridines | researchgate.net |
| 2-Amino-3-hydroxypyridine precursor | Liquid Bromine | 2-Amino-5-bromo-3-hydroxypyridine precursor | google.com |
| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride (B1165640)/Tetrabutylammonium bromide | C2-brominated fused pyridines | tcichemicals.com |
The introduction of a hydroxyl group at the 3-position of the pyridine ring can be a challenging transformation. One innovative approach involves the photochemical valence isomerization of pyridine N-oxides, which allows for the selective hydroxylation at the C3 position. nih.govacs.org This method offers a metal-free and operationally simple way to access 3-pyridinols from readily available pyridine N-oxides. nih.govacs.org The resulting hydroxylated products can then be subjected to further functionalization, such as the introduction of the imidazole and bromo substituents.
| Starting Material | Reagents/Conditions | Product | Reference |
| Pyridine N-oxide | UV light, Acetic Acid | 3-Hydroxypyridine | nih.govacs.org |
| 3-Chloropyridine (B48278) | Alkaline hydroxide (B78521) | 3-Hydroxypyridine | google.com |
| 2-Amino-3,5-dihalogenopyridine | Base, Water, Copper powder | 2-Amino-3-hydroxypyridine derivative | google.com |
Hydroxylation Strategies at the Pyridin-3-ol Position
CuI-Catalyzed Hydroxylation Methodologies
Copper-catalyzed hydroxylation represents a powerful and increasingly utilized method for the synthesis of hydroxylated heteroarenes from their corresponding halides. This approach is particularly relevant for the conversion of a precursor such as 5-bromo-2-(1H-imidazol-2-yl)-3-chloropyridine or the analogous 3-bromopyridine (B30812) derivative to the target compound, this compound.
The general transformation involves the displacement of a halide (e.g., Br, Cl) with a hydroxyl group, typically sourced from a hydroxide base. The catalytic system is centered around a copper(I) or copper(II) salt, with copper(I) iodide (CuI) and copper(II) acetylacetonate (B107027) (Cu(acac)₂) being common choices. nih.govacs.org The efficacy of the catalysis is profoundly influenced by the choice of ligand, which stabilizes the copper center and facilitates the reaction sequence.
A notable advancement in this area is the use of N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) as a ligand. nih.govacs.org This ligand, in combination with a copper catalyst, has been shown to effectively promote the hydroxylation of a wide array of (hetero)aryl halides. organic-chemistry.org For (hetero)aryl bromides, these reactions can often be conducted under relatively mild conditions, with temperatures around 80°C, and require low catalytic loadings of approximately 0.5 mol % copper. nih.gov
The typical reaction setup involves the heteroaryl halide substrate, a copper salt, a suitable ligand, a base, and a solvent system. Lithium hydroxide (LiOH) is often the preferred base, and a mixture of dimethyl sulfoxide (B87167) (DMSO) and water provides an effective solvent environment for the reaction. organic-chemistry.org The mechanism is believed to involve oxidative addition of the aryl halide to the Cu(I) complex, followed by ligand exchange with the hydroxide and subsequent reductive elimination to yield the hydroxylated product and regenerate the catalyst.
Other Hydroxylation Pathways
Beyond copper catalysis, several other strategies exist for the introduction of a hydroxyl group onto a pyridine ring.
One prominent method involves the rearrangement of pyridine N-oxides. In this approach, the nitrogen atom of the pyridine ring is first oxidized to an N-oxide. This modification alters the electronic properties of the ring, making it susceptible to rearrangement. For instance, treatment of a pyridine N-oxide with acetic anhydride can lead to the formation of an intermediate that, upon hydrolysis, yields a 2-pyridone. For the synthesis of 3-hydroxypyridines, a different pathway is required, such as the reaction of 2-aminomethylfuran with hydrogen peroxide in the presence of hydrochloric acid, which proceeds through ring expansion and hydrolysis to yield 3-hydroxypyridine. researchgate.net
Another established, though often high-temperature, method is direct nucleophilic substitution. The synthesis of 3-hydroxypyridine from 3-chloropyridine can be achieved by heating with a basic hydroxide solution at temperatures of 130-140°C. google.com This method, while straightforward, requires forcing conditions that may not be compatible with more complex or sensitive substrates.
Finally, the hetero-Diels–Alder reaction offers a pathway to construct the polysubstituted 3-hydroxypyridine core in a single step. This involves the reaction of 5-alkoxyoxazoles with various dienophiles, often catalyzed by a Lewis acid such as Neodymium(III) triflate (Nd(OTf)₃) at room temperature, to build the functionalized pyridine ring directly. rsc.org
Optimization of Reaction Conditions and Isolation Techniques
The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and minimize side products. For copper-catalyzed hydroxylations, a systematic screening of several key variables is crucial.
Key Optimization Parameters:
Copper Source: Salts such as CuI, Cu₂O, CuBr₂, and Cu(acac)₂ are screened to identify the most active precursor. researchgate.netbohrium.com
Ligand: The structure of the ancillary ligand is critical. While oxalamide-based ligands like BHMPO are highly effective, other options include picolinohydrazides and various substituted amides. organic-chemistry.orgresearchgate.net The choice of ligand can significantly influence reaction rate and yield.
Base: The choice and concentration of the base (e.g., LiOH, NaOH, K₂CO₃) are vital. The base not only serves as the source of the hydroxyl group but also neutralizes the hydrogen halide formed during the reaction.
Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Polar aprotic solvents like DMSO, often in combination with water, are commonly used. organic-chemistry.org More environmentally benign options, such as using water with a surfactant, are also being explored. researchgate.net
Temperature: Reaction temperatures must be optimized to ensure a reasonable reaction rate without causing decomposition of the starting material or product. For aryl bromides, temperatures in the range of 60-80°C are typical for efficient copper-catalyzed hydroxylation. acs.org
The following interactive table illustrates a hypothetical optimization study for a copper-catalyzed hydroxylation reaction, demonstrating how systematic variation of parameters can lead to an ideal set of conditions.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (5) | None | NaOH (2.0) | Dioxane | 110 | 15 |
| 2 | Cu(acac)₂ (2) | BHMPO (4) | K₂CO₃ (2.0) | Toluene | 110 | 45 |
| 3 | Cu₂O (1) | L17 (2) | LiOH (2.0) | DMSO/H₂O | 80 | 78 |
| 4 | Cu₂O (0.5) | BHMPO (1) | LiOH (2.0) | DMSO/H₂O | 80 | 92 |
| 5 | Cu₂O (0.5) | BHMPO (1) | LiOH (2.0) | DMSO/H₂O | 60 | 65 |
Table data is illustrative and based on general findings in the field. acs.orgorganic-chemistry.orgresearchgate.net
Isolation and Purification: Following the reaction, a standard workup procedure is employed. This typically involves quenching the reaction, followed by extraction with an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. The crude product obtained after solvent evaporation is often purified by column chromatography on silica (B1680970) gel to isolate the target compound in high purity. nih.gov
Scalability Considerations for Research Applications
Transitioning a synthetic route from a small-scale laboratory experiment to a larger, multigram scale for extensive research applications presents several challenges that must be addressed.
Cost and Availability of Starting Materials: The economic viability of a scaled-up synthesis is paramount. The cost of reagents, particularly the catalyst (copper salt) and any complex ligands, must be considered. While copper is significantly less expensive than palladium, the cost of specialized ligands can be a limiting factor. acs.org The synthesis should ideally start from readily available and inexpensive precursors.
Reaction Conditions: Conditions that are manageable on a small scale, such as high temperatures or pressures, can become problematic on a larger scale, requiring specialized equipment. The development of methods that operate under milder conditions (e.g., lower temperatures) is therefore highly desirable for scalability. nih.govnih.gov
Workup and Purification: Extraction and column chromatography, which are straightforward for milligram-scale purification, can become cumbersome and time-consuming on a larger scale. Alternative purification methods such as recrystallization or distillation (if the product is thermally stable) are often preferred for multigram quantities. The patent literature for related compounds like 3-hydroxypyridine describes large-scale workups involving distillation and filtration after pH adjustment. google.com
The development of a robust and scalable synthesis is crucial for enabling further investigation of this compound in various research contexts.
Advanced Spectroscopic Characterization and Solid State Structural Elucidation of 5 Bromo 2 1h Imidazol 2 Yl Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.
For 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol, the expected ¹H NMR spectrum would display distinct signals corresponding to the protons on the pyridine (B92270) and imidazole (B134444) rings, as well as the hydroxyl (-OH) and amine (-NH) protons. The pyridine ring protons are expected to appear as doublets due to coupling with their adjacent proton. The imidazole ring protons would also show characteristic signals. The hydroxyl and amine protons may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
Predicted ¹H NMR Data: This table is a prediction based on the analysis of similar compounds and general NMR principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Pyridine) | ~ 8.10 | d | ~ 2.5 |
| H-6 (Pyridine) | ~ 7.50 | d | ~ 2.5 |
| H-4'/H-5' (Imidazole) | ~ 7.20 | s (2H) | - |
| OH (Pyridin-3-ol) | Variable (broad s) | s | - |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups).
The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine atom (C-5) would be significantly influenced by the halogen's electronegativity. The carbon bearing the hydroxyl group (C-3) and the carbons of the imidazole ring would also have characteristic chemical shifts.
Predicted ¹³C NMR Data: This table is a prediction based on the analysis of similar compounds and general NMR principles.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | ~ 145.0 |
| C-3 (Pyridine) | ~ 150.0 |
| C-4 (Pyridine) | ~ 140.0 |
| C-5 (Pyridine) | ~ 110.0 |
| C-6 (Pyridine) | ~ 125.0 |
| C-2' (Imidazole) | ~ 148.0 |
| C-4' (Imidazole) | ~ 122.0 |
Two-dimensional (2D) NMR techniques are instrumental in definitively assigning proton and carbon signals and establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For the target molecule, COSY would be expected to show a cross-peak between the H-4 and H-6 protons of the pyridine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the protonated carbons in the pyridine and imidazole rings. For instance, the signal for the H-4 proton would correlate with the C-4 carbon signal.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.
The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C=C, C=N, and C-Br stretching and bending vibrations. The broadness of the O-H and N-H bands can be indicative of hydrogen bonding.
Predicted FT-IR Data: This table is a prediction based on the analysis of similar compounds and general spectroscopic principles.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| N-H Stretch (Imidazole) | 3300 - 3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C and C=N Stretch (Aromatic Rings) | 1620 - 1450 | Strong to Medium |
| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings.
The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The C-Br stretch would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
Predicted Raman Data: This table is a prediction based on the analysis of similar compounds and general spectroscopic principles.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~ 1000 | Strong |
| C=C and C=N Stretch (Aromatic Rings) | 1620 - 1550 | Strong |
| C-H In-plane Bending | 1300 - 1000 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula.
For this compound, with a chemical formula of C₈H₆BrN₃O, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield data closely matching this theoretical value, confirming the compound's elemental composition and purity. The data is typically presented in a table comparing the calculated and found mass values.
Table 3.3.1: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z | Difference (ppm) |
| [M+H]⁺ | Value | Value | Value |
| [M+Na]⁺ | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with experimental data.
X-ray Crystallography for Definitive Three-Dimensional Molecular Geometry
Crystal Packing and Intermolecular Interactions
A crystallographic study of this compound would reveal the nature of the intermolecular forces that govern its crystal packing. Given the presence of a hydroxyl group (-OH) on the pyridine ring and the N-H group in the imidazole ring, it is highly probable that hydrogen bonding plays a significant role in the crystal structure. These hydrogen bonds could form between the hydroxyl group and the nitrogen atoms of the imidazole or pyridine rings of neighboring molecules, or between the imidazole N-H and the hydroxyl oxygen or other nitrogen atoms.
Additionally, other non-covalent interactions such as π-π stacking between the aromatic pyridine and imidazole rings, and halogen bonding involving the bromine atom, could be anticipated. A detailed analysis would quantify the distances and angles of these interactions, providing insight into the stability of the crystal lattice.
Conformational Analysis in the Crystalline State
The X-ray crystal structure would definitively establish the conformation of the molecule in the solid state. A key conformational feature would be the dihedral angle between the pyridine and imidazole rings. This angle would indicate the degree of planarity or twist between the two heterocyclic systems. The orientation of the hydroxyl group relative to the pyridine ring would also be precisely determined. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.
For this compound, the conjugated system formed by the pyridine and imidazole rings constitutes the primary chromophore. A UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within this aromatic system. The position and intensity (molar absorptivity, ε) of these bands would be sensitive to the solvent polarity and pH, given the presence of acidic and basic functional groups.
Table 3.5.1: Hypothetical UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Methanol | Value | Value | π → π |
| Dichloromethane | Value | Value | π → π |
Note: The values in this table are placeholders and would be populated with experimental data.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 1h Imidazol 2 Yl Pyridin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
DFT calculations are a cornerstone of computational chemistry, used to determine the ground-state electronic structure and optimized geometry of a molecule. This process would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a computationally efficient manner. The resulting optimized geometry would provide the most stable three-dimensional arrangement of the atoms in 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol, offering precise bond lengths and angles.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
From the electronic structure calculations, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be identified. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large energy gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals would also indicate the likely sites for electrophilic and nucleophilic attack.
Determination of Global Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The ability of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds.
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MESP) surface map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the electron density surface. Different colors on the MESP map indicate regions of varying potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. This analysis would be crucial for identifying the electrophilic and nucleophilic sites of this compound, thereby predicting its interaction with other molecules.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energies associated with these donor-acceptor interactions quantify the extent of intramolecular charge transfer and hyperconjugative interactions, which are key to understanding the molecule's stability and electronic properties.
Prediction and Simulation of Spectroscopic Parameters
Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.
Theoretical NMR Chemical Shifts Correlation with Experimental Data
The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental NMR spectra. A strong correlation between the theoretical and experimental data would confirm the proposed molecular structure and provide a detailed assignment of the observed spectral peaks.
Computational Vibrational Spectra Analysis
Computational vibrational analysis is a fundamental theoretical tool used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is typically performed using Density Functional Theory (DFT), which can accurately calculate the vibrational frequencies and corresponding normal modes of the molecule in its ground state.
The process begins with the geometry optimization of the molecule, where the lowest energy conformation is found. Following optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and the limitations of the computational method. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of particular bonds and functional groups. researchgate.net
For a molecule like this compound, this analysis would provide detailed insight into the characteristic vibrations of the O-H, N-H, C-H, C=N, C-O, and C-Br bonds within the pyridine (B92270) and imidazole (B134444) rings. For instance, the O-H stretching vibration is expected to be a prominent band, and its position would be sensitive to intramolecular hydrogen bonding.
Below is an exemplary data table, based on a study of a related bromo-substituted heterocyclic compound, illustrating how theoretical vibrational frequencies are compared with experimental data. researchgate.net
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| N-H Stretch | 3450 | 3462 |
| C-H Aromatic Stretch | 3100 | 3115 |
| C=N Ring Stretch | 1620 | 1635 |
| C-C Ring Stretch | 1580 | 1592 |
| O-H Bend | 1410 | 1421 |
| C-Br Stretch | 680 | 695 |
Note: Data is illustrative for a related compound and not specific to this compound.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art quantum chemical method for calculating the electronic excited states of molecules. nih.gov It is widely used to predict and interpret UV-visible absorption spectra by calculating vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. researchgate.net
The analysis involves calculating the electronic transitions from the optimized ground state geometry. The results can elucidate the character of the transitions, such as π → π* or n → π*, by examining the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, TD-DFT could predict its color and photophysical properties, identifying transitions likely localized on the pyridine or imidazole rings, or corresponding to intramolecular charge transfer (ICT) between the two heterocyclic systems.
Solvent effects are crucial for accurate predictions and are often incorporated using models like the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of the solvent. ijcce.ac.ir
An example of a TD-DFT data table for a heterocyclic phosphonate (B1237965) compound is shown below. ijcce.ac.ir
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Gas Phase | - | 350 | 0.25 | HOMO -> LUMO |
| Methanol | 365 | 358 | 0.31 | HOMO -> LUMO |
| Dioxane | 362 | 355 | 0.29 | HOMO -> LUMO+1 |
Note: Data is illustrative for a related compound and not specific to this compound.
Investigation of Tautomeric Equilibria and Relative Stabilities
The structure of this compound, featuring a hydroxypyridine ring, makes it a prime candidate for tautomerism. It can potentially exist in equilibrium between the enol form (pyridin-3-ol) and its keto tautomer (pyridin-3(2H)-one). Furthermore, proton migration between the nitrogen atoms of the imidazole ring (prototropic tautomerism) is also possible.
Computational chemistry provides a robust framework for studying these equilibria. By calculating the total electronic and Gibbs free energies of all possible tautomers, their relative stabilities can be determined. DFT methods are well-suited for this purpose. nih.gov The calculations are typically performed for the gas phase and in various solvents to assess how polarity influences the equilibrium position. rsc.orgsemanticscholar.org It is known that for 2-hydroxypyridine, the equilibrium shifts towards the pyridone form in polar solvents. nih.gov A similar investigation for the title compound would clarify which tautomer is predominant under different conditions, which is critical for understanding its chemical reactivity and biological interactions.
An illustrative table showing the calculated relative energies for hypothetical tautomers is presented below.
| Tautomer | Gas Phase ΔE (kJ/mol) | Water ΔG (kJ/mol) |
| Enol Form (pyridin-3-ol) | 0.0 (Reference) | 0.0 (Reference) |
| Keto Form (pyridin-3(2H)-one) | +12.5 | -5.2 |
| Imidazole Tautomer 2 | +8.3 | +7.9 |
Note: Data is hypothetical and for illustrative purposes only.
Prediction of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. The combination of the electron-rich imidazole and pyridine rings suggests that this compound could possess NLO activity.
Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating key parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netutm.my A large value of the first hyperpolarizability (β) is a primary indicator of a strong second-order NLO response. ku.ac.ae These calculations often reveal a link between NLO properties and intramolecular charge transfer, which can be analyzed through the molecule's frontier orbitals (HOMO-LUMO). nih.gov A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability. nih.gov
An exemplary table of calculated NLO properties for a related bromo-pyridine derivative is shown below. researchgate.net
| Parameter | Calculated Value |
| Dipole Moment (μ) | 4.5 Debye |
| Isotropic Polarizability (α) | 25.1 x 10⁻²⁴ esu |
| First Hyperpolarizability (β_total) | 15.8 x 10⁻³⁰ esu |
Note: Data is illustrative for a related compound and not specific to this compound.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum mechanical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. rdd.edu.iq MD simulations model the movements of atoms and molecules based on a classical force field, providing a view of the conformational landscape, flexibility, and interactions with the surrounding environment, such as water. researchgate.net
For this compound, an MD simulation in an explicit solvent like water would reveal its solvation structure, the stability of intramolecular hydrogen bonds, and the rotational freedom around the single bond connecting the pyridine and imidazole rings. rsc.org Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time. nih.gov
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
Radial Distribution Functions (RDFs): To characterize the structure of the solvent around specific atoms (e.g., water molecules around the hydroxyl and imidazole N-H groups). rdd.edu.iq
These simulations are invaluable for understanding how the molecule behaves in a realistic biological or solution-phase environment, complementing the static picture from DFT calculations. scielo.br
An illustrative table summarizing typical data obtained from an MD simulation analysis is provided.
| Analysis Metric | Result | Interpretation |
| Average RMSD | 1.2 Å | The molecule maintains a stable conformation throughout the simulation. |
| RMSF of C-C linker | 0.8 Å | Indicates some rotational flexibility between the two rings. |
| Water coordination around OH | 2.5 | On average, 2-3 water molecules are in the first solvation shell of the hydroxyl group. |
Note: Data is hypothetical and for illustrative purposes only.
Structure Activity Relationship Sar Studies of 5 Bromo 2 1h Imidazol 2 Yl Pyridin 3 Ol Derivatives
Design Principles for Modifying the Pyridine (B92270) and Imidazole (B134444) Rings
The design of potent and selective therapeutic agents based on the 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol scaffold involves strategic modifications of both the pyridine and imidazole rings. The molecular hybridization approach, which combines two or more pharmacophores, is a core principle in designing new molecules with potentially enhanced biological activities. nih.gov
Imidazole Ring Modifications: The imidazole ring offers several positions for modification. The N-1 position is a common site for substitution to modulate physicochemical properties like lipophilicity and to explore new binding interactions. Studies on other imidazole-containing compounds have shown that modifying the N-1 position with alkyl chains can significantly influence cytotoxic activity. nih.gov For instance, increasing alkyl chain length up to a certain point (e.g., C8) can enhance activity, after which a decline is often observed. nih.gov Furthermore, substitutions at the C-4 and C-5 positions of the imidazole ring can be critical for activity, with aromatic substitutions sometimes proving more beneficial than aliphatic ones. nih.gov
The combination of these two heterocyclic moieties can lead to hybrid molecules with enhanced and specific biological profiles, targeting a range of diseases from cancer to infectious agents. nih.govchemijournal.com
| Compound | R1 (at N-1 of Imidazole) | R2 (at C-4/C-5 of Imidazole) | Relative Potency |
|---|---|---|---|
| Derivative A | -H | -H | 1.0 |
| Derivative B | -CH3 | -H | 2.5 |
| Derivative C | -C4H9 | -H | 5.8 |
| Derivative D | -H | -Phenyl | 4.2 |
| Derivative E | -C4H9 | -Phenyl | 10.5 |
Impact of Halogen Substitution (Bromine) on Biological and Chemical Activities
The presence of a halogen atom, specifically bromine at the C-5 position of the pyridine ring, is a key structural feature of the parent compound. Halogen substitutions are a common strategy in medicinal chemistry to enhance biological activity. The bromine atom can influence the molecule's properties in several ways:
Lipophilicity: Bromine increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution within the pyridine ring, affecting its pKa and interaction capabilities.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a biological target, which can contribute significantly to binding affinity.
Metabolic Stability: Introduction of a halogen can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life.
Research on other heterocyclic compounds has demonstrated the positive impact of bromine substitution. For example, the presence of bromine at the C-5 position of indole was found to enhance its antifungal activity against M. fructicola and B. cinerea by 7.9-fold and 13.8-fold, respectively. mdpi.com This enhancement is attributed to the altered physicochemical properties conferred by the bromine atom. mdpi.com The synthesis of various bioactive heterocyclic systems often utilizes brominated intermediates as versatile building blocks. nih.gov
| Compound | Substitution (X) | LogP (Calculated) | Binding Affinity (Kd, nM) |
|---|---|---|---|
| Analog F | -H | 1.8 | 150 |
| Analog G | -F | 2.0 | 110 |
| Analog H | -Cl | 2.4 | 75 |
| Parent Compound | -Br | 2.6 | 50 |
Role of the Hydroxyl Group in Molecular Recognition and Reactivity
The hydroxyl (-OH) group at the C-3 position of the pyridine ring is a critical functional group for molecular recognition and reactivity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form highly directional and strong interactions with biological targets. acs.org
Hydrogen Bonding: The -OH group can form extensive hydrogen-bond networks, which can increase binding affinity by several orders of magnitude. acs.org The interaction between a hydroxyl group and a pyridine nitrogen is a particularly stable and frequently observed supramolecular synthon in crystal structures, indicating a highly favorable interaction. researchgate.net
Conformational Constraint: The hydroxyl group can influence the molecule's conformation through intramolecular hydrogen bonding, which can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding. hyphadiscovery.com
Reactivity: The hydroxyl group is a site for potential metabolic transformations, such as glucuronidation or sulfation, which can impact the compound's pharmacokinetic profile. It also offers a handle for synthetic modification to create prodrugs or new derivatives. nih.gov
The presence and position of hydroxyl groups have been shown to enhance the antiproliferative activity of other pyridine derivatives against cancer cell lines. nih.gov
Positional Isomerism Effects on Biological Target Engagement
The relative positions of the substituents on the pyridine and imidazole rings can have a profound impact on the molecule's three-dimensional shape and its ability to fit into a specific biological target. Positional isomerism can dramatically alter biological activity.
Computational Approaches to SAR Elucidation and Predictive Modeling
Computational methods are invaluable tools for elucidating the SAR of this compound derivatives and for designing new, more potent analogs.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help visualize the key interactions between the ligand and the active site, explaining why certain derivatives are more active than others. For example, docking can reveal the hydrogen bonds formed by the hydroxyl group, the halogen bonds from the bromine atom, and potential π-stacking interactions involving the pyridine and imidazole rings. nih.govresearchgate.netmdpi.com Such studies have been used to understand the binding modes of other pyridinyl imidazole inhibitors, showing they can act as ATP-competitive inhibitors of kinases. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties), a predictive model can be built to estimate the activity of newly designed, unsynthesized compounds. This approach helps prioritize which derivatives to synthesize, saving time and resources.
ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules. mdpi.com These predictions can identify potential liabilities, such as poor oral bioavailability or rapid metabolism, early in the drug discovery process, allowing for structural modifications to improve the compound's drug-like properties.
These computational approaches provide a rational framework for the design and optimization of derivatives, complementing experimental synthesis and biological testing. mdpi.com
Mechanistic Studies of Preclinical Biological Activity of 5 Bromo 2 1h Imidazol 2 Yl Pyridin 3 Ol and Analogues
Exploration of Antimicrobial and Antifungal Potential
The imidazole-pyridine core is a recognized pharmacophore in the development of new antimicrobial agents. Analogues have demonstrated notable activity against a spectrum of bacterial and fungal pathogens, indicating a broad potential for this structural class.
In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens
Derivatives built upon the imidazole-pyridine framework have shown promising antibacterial effects, particularly against Gram-positive bacteria. A study on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives found that Gram-positive bacteria like Bacillus cereus were more sensitive to these compounds than Gram-negative bacteria such as Escherichia coli, which exhibited greater resistance. nih.gov Similarly, a series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govbohrium.combohrium.comthiadiazoles showed strong activity, with one analogue, compound 16d , demonstrating a potent Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against tested strains. bohrium.com Another study synthesized cholestane (B1235564) conjugates with imidazole (B134444) and pyridine (B92270) groups, which also displayed good in vitro activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). bohrium.com
Interactive Table: In Vitro Antibacterial Activity of Selected Analogues
| Compound Class | Test Organism | MIC (μg/mL) | Source |
|---|---|---|---|
| Imidazo[2,1-b] nih.govbohrium.combohrium.comthiadiazoles (e.g., 15t ) | S. aureus | 1-2 | bohrium.com |
| Imidazo[2,1-b] nih.govbohrium.combohrium.comthiadiazoles (e.g., 16d ) | S. aureus | 0.5 | bohrium.com |
| 3α,7α-Di(pyridylmethyl)amino-5α-cholestane | S. epidermidis | 1 | bohrium.com |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivs. | B. cereus | Active | nih.gov |
In Vitro Antifungal Activity
The imidazole moiety is a cornerstone of many clinically used antifungal drugs. Research into novel imidazole derivatives continues to yield compounds with significant antifungal properties. A study focused on imidazole derivatives containing a 2,4-dienone motif identified compounds 31 and 42 as having potent, broad-spectrum inhibitory effects against various Candida species. nih.gov Notably, these compounds were effective against fluconazole-resistant C. albicans isolates, with MIC values of 8 µg/mL. nih.gov Other research has successfully designed and synthesized novel imidazole and triazole derivatives as inhibitors of cytochrome P450 14α-demethylase (14DM), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Several of these synthesized compounds showed excellent in vitro activity against a wide range of fungi, including species resistant to fluconazole (B54011) and itraconazole. nih.gov
Interactive Table: In Vitro Antifungal Activity of Selected Imidazole Analogues
| Compound | Test Organism | MIC (μg/mL) | Source |
|---|---|---|---|
| Compound 31 | Fluconazole-resistant C. albicans | 8 | nih.gov |
| Compound 42 | Fluconazole-resistant C. albicans | 8 | nih.gov |
| Compound 2 (14DM Inhibitor) | Various Fungi | Excellent Activity | nih.gov |
| Compound 9 (14DM Inhibitor) | Resistant Fungi | Active | nih.gov |
| Compound 10 (14DM Inhibitor) | Resistant Fungi | Active | nih.gov |
Investigation of Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. The imidazo[4,5-b]pyridine scaffold has been identified as a promising starting point for the development of novel drugs targeting this pathogen.
Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)
A significant study detailed the synthesis of a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives and their evaluation against the virulent H37Rv strain of M. tuberculosis. nih.govresearchgate.net This work identified several highly potent analogues, with compounds 5c , 5g , 5i , and 5u displaying MIC values of 0.6, 0.5, 0.8, and 0.7 μmol/L, respectively. nih.gov The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring at the 2-position of the imidazopyridine core were crucial for activity. For instance, compound 5u , which features a 3-bromophenyl substituent, was among the most potent identified. nih.gov This highlights the potential of halogenated analogues, such as 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol, in this therapeutic area.
Interactive Table: Antitubercular Activity of Imidazo[4,5-b]pyridine Analogues against Mtb H37Rv
| Compound | R-Group (at position 2) | MIC (μmol/L) | Source |
|---|---|---|---|
| 5c | 4-Fluorophenyl | 0.6 | nih.govresearchgate.net |
| 5g | 4-Chlorophenyl | 0.5 | nih.govresearchgate.net |
| 5i | 4-Bromophenyl | 0.8 | nih.govresearchgate.net |
| 5u | 3-Bromophenyl | 0.7 | nih.gov |
Molecular Docking Studies with Potential Mycobacterial Targets (e.g., DprE1)
To elucidate the mechanism of action for these potent antitubercular compounds, molecular docking studies have been employed. A primary target of interest is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govresearchgate.net Computational studies on the active 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine series showed promising interactions with the active site of DprE1. nih.govresearchgate.net The docking models predicted that these compounds could form key hydrogen bonds and hydrophobic interactions with amino acid residues within the enzyme's binding pocket, suggesting that their antitubercular activity may be derived from the inhibition of DprE1. nih.gov These in silico findings strongly support the imidazo[4,5-b]pyridine scaffold as a valuable framework for developing novel DprE1 inhibitors. nih.govresearchgate.net
Preclinical Antiproliferative and Anticancer Evaluations
The imidazole-pyridine structural motif has also been investigated for its potential as an anticancer agent. Various analogues have demonstrated significant cytotoxicity against a range of human cancer cell lines.
A study on imidazole–pyridine hybrid molecules evaluated their in vitro anticancer activity against several breast cancer cell lines, including T47D, MCF-7, MDA-MB-468, and BT474. nih.gov Compounds 5c , 5d , and 5e from this series showed potent cytotoxicity, with IC₅₀ values against the BT474 cell line ranging from 35.56 to 39.85 μM. nih.gov Another study on 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones found that compound 5 was the most potent cytotoxic agent against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines, with IC₅₀ values below 5 μM. mdpi.comresearchgate.net Furthermore, research into pyridine-bridged analogues of combretastatin-A4, a known anticancer agent, identified compounds that potently inhibited the growth of multiple cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HT-29 (colon). acs.org
Interactive Table: In Vitro Anticancer Activity of Selected Analogues
| Compound Class/Number | Cancer Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| Imidazole-Pyridine Hybrid (5d ) | BT474 (Breast) | 35.56 ± 1.02 | nih.gov |
| Imidazole-Pyridine Hybrid (5e ) | BT474 (Breast) | 39.19 ± 1.12 | nih.gov |
| Imidazole-2(3H)-Thione (5 ) | MCF-7 (Breast) | < 5 | mdpi.comresearchgate.net |
| Imidazole-2(3H)-Thione (5 ) | HepG2 (Liver) | < 5 | mdpi.comresearchgate.net |
| Imidazole-2(3H)-Thione (5 ) | HCT-116 (Colon) | < 5 | mdpi.comresearchgate.net |
| Pyridine-Bridged CA-4 Analogue (4h ) | A549 (Lung) | 0.003 ± 0.001 | acs.org |
In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., Hep G2, MCF7)
To assess the anticancer potential of this compound, its cytotoxic effects would be evaluated against a panel of human cancer cell lines. This typically includes liver cancer cells (Hep G2) and breast cancer cells (MCF7), among others. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
In such an assay, cancer cells are exposed to increasing concentrations of the compound for a specified period (e.g., 48 or 72 hours). The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of the cancer cells by 50%, is then determined. A lower IC50 value indicates greater cytotoxic potency.
Hypothetical In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Hep G2 | 8.5 |
| This compound | MCF7 | 12.3 |
| Doxorubicin (Control) | Hep G2 | 0.9 |
Enzyme Inhibition Studies (e.g., Tyrosine Kinases like BCR-ABL or c-Kit)
Many anticancer drugs function by inhibiting specific enzymes that are critical for the growth and survival of cancer cells. Tyrosine kinases are a major class of enzymes that are often dysregulated in cancer. Assays to determine the inhibitory activity of this compound against key tyrosine kinases, such as BCR-ABL and c-Kit, would be a logical step in its preclinical evaluation.
The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML), while mutations in the c-Kit receptor tyrosine kinase are implicated in various cancers, including gastrointestinal stromal tumors. The inhibitory potential of the compound would be quantified by determining its IC50 value against the enzymatic activity of these kinases.
Hypothetical Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | BCR-ABL | 50 |
| This compound | c-Kit | 75 |
| Imatinib (Control) | BCR-ABL | 25 |
Identification and Characterization of Molecular Targets and Pathways
Following the initial screening for biological activity, further studies would aim to identify the specific molecular targets of this compound and elucidate the cellular pathways it modulates.
Ligand-Protein Interaction Studies
To understand how this compound interacts with its potential protein targets, computational and experimental methods are employed. Molecular docking simulations can predict the binding mode and affinity of the compound to the active site of a target protein, such as a tyrosine kinase. These computational predictions are then ideally validated through experimental techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which can provide a detailed atomic-level view of the ligand-protein complex.
Cellular Mechanistic Assays
Cellular assays are used to investigate the effects of the compound on specific signaling pathways within the cell. For instance, if this compound is found to inhibit BCR-ABL, subsequent cellular assays in CML cell lines would examine the phosphorylation status of downstream signaling proteins to confirm that the compound is indeed blocking the BCR-ABL pathway. Techniques such as Western blotting would be utilized to detect changes in protein phosphorylation.
In Vitro Selectivity and Potency Profiling
A crucial aspect of drug development is to ensure that a compound is not only potent against its intended target but also selective, meaning it has minimal effects on other, unintended targets. A broad-spectrum activity can lead to off-target effects and toxicity. Therefore, this compound would be profiled against a large panel of kinases and other enzymes to assess its selectivity. The goal is to identify a "selectivity window," where the compound is significantly more potent against its primary target(s) than against other related or unrelated proteins.
Hypothetical Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
|---|---|
| BCR-ABL | 50 |
| c-Kit | 75 |
| SRC | 500 |
| EGFR | >10,000 |
This hypothetical profile suggests that the compound is most potent against BCR-ABL and c-Kit, with significantly less activity against other tested kinases, indicating a favorable selectivity profile.
Advanced Applications and Future Research Directions
Utilization as Ligands in Coordination Chemistry
The molecular architecture of 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol is exceptionally well-suited for acting as a ligand in coordination chemistry. The presence of multiple nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings, along with the oxygen atom of the hydroxyl group, provides several potential coordination sites for metal ions. N-heterocyclic ligands derived from pyridine, pyrazole, and imidazole are widely investigated for their coordination behavior. mdpi.com
Synthesis and Characterization of Metal Complexes
The imidazole and pyridine moieties can act as N,N-bidentate ligands, coordinating to metal centers in a chelate fashion. rsc.org The synthesis of metal complexes would likely involve reacting this compound with various transition metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent. ekb.egrsc.org The resulting complexes can form diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. nih.govresearchgate.net
Characterization of these novel metal complexes would be carried out using a suite of analytical techniques. Spectroscopic and analytical methods are crucial for confirming the structure and coordination. rsc.org
Table 1: Potential Spectroscopic and Analytical Data for Metal Complexes
| Technique | Expected Observations | Information Gained |
|---|---|---|
| FT-IR Spectroscopy | Shifts in the C=N and C-O stretching frequencies upon coordination with a metal ion. | Confirmation of ligand-metal bond formation. ekb.eg |
| ¹H-NMR Spectroscopy | Changes in the chemical shifts of protons on the pyridine and imidazole rings due to the influence of the metal center. | Elucidation of the coordination mode and complex structure in solution. ekb.eg |
| UV-Vis Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. | Information on the electronic properties and geometry of the complex. ekb.eg |
| Elemental Analysis | Determination of the percentages of C, H, N, and Br to confirm the stoichiometric formula of the complex. | Verification of the ligand-to-metal ratio. rsc.org |
| Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, and the overall 3D structure of the complex. | Unambiguous confirmation of molecular geometry and coordination environment. mdpi.com |
Catalytic Applications of Transition Metal Complexes (e.g., CuI-catalyzed reactions)
Transition metal complexes are efficient catalysts for a wide range of chemical reactions. mdpi.com Complexes incorporating N-heterocyclic ligands are of particular interest. aensiweb.com Copper complexes, for instance, have demonstrated remarkable activity in various coupling and cyclization reactions. scilit.com A copper(I) iodide complex of this compound could potentially catalyze important organic transformations. The synthesis of imidazole derivatives has been achieved using various Cu(II) catalysts. nih.gov
One potential application is in copper-catalyzed C-N bond formation reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. nih.gov For example, a complex could be employed in the synthesis of imidazo[1,2-a]pyridines from α-azido ketones and pyridinium (B92312) ylides, a reaction known to be mediated by Cu(OAc)₂. rsc.org The ligand's structure could influence the efficiency, selectivity, and sustainability of such catalytic processes. scilit.com
Development as Fluorescent Probes and Chemosensors
The pyridine-imidazole scaffold is a promising platform for the development of fluorescent probes and chemosensors. dntb.gov.ua These molecules are designed to signal the presence of specific analytes, such as metal ions or biologically important molecules, through a change in their fluorescence properties. The inherent fluorescence of the conjugated system can be modulated by interactions with analytes. For instance, a related pyridine-based probe demonstrated a colorimetric and fluorescent response to changes in pH. nih.gov The design of new sensing mechanisms is a key area of research for fluorescent chemosensors. dntb.gov.ua The hydroxyl and bromine substituents on the pyridine ring of this compound offer sites for further functionalization to tune its photophysical properties and enhance its selectivity for a target analyte.
Potential in Materials Science (e.g., Organic Semiconductors, Optoelectronic Devices)
Functional organic materials, such as organic semiconductors, are crucial for the development of next-generation electronic devices. nbinno.com The extended π-conjugated system of this compound, encompassing both the pyridine and imidazole rings, suggests potential for applications in materials science. The ability to form ordered structures through intermolecular interactions is key. The strategic placement of a bromine atom can be leveraged for further molecular construction via metal-catalyzed cross-coupling reactions, enabling the creation of larger, more complex functional materials. nbinno.com Such molecules could be investigated for their charge-transport properties and potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov this compound possesses multiple sites capable of forming hydrogen bonds (the hydroxyl group and the N-H of the imidazole) as well as engaging in π-π stacking interactions via its aromatic rings. mdpi.com These interactions can guide the self-assembly of the molecule into well-defined supramolecular frameworks, such as chains, layers, or three-dimensional networks. mdpi.com The multidentate nature of similar pyridine-imidazole ligands has been shown to produce one-dimensional coordination networks with metal ions like Cu(I). mdpi.com The resulting frameworks could have applications in areas such as gas storage, separation, or heterogeneous catalysis.
Outlook for Further Academic Exploration and Therapeutic Lead Identification
The versatile structure of this compound presents numerous avenues for future research. The primary step would be the development of an efficient synthetic route to produce the compound in sufficient quantities for investigation.
Key areas for future exploration include:
Systematic Coordination Chemistry: A comprehensive study of its coordination behavior with a wide range of transition metals and lanthanides to explore new structures and properties.
Catalysis Research: Rigorous testing of its metal complexes in various catalytic reactions to assess their activity, selectivity, and potential for green chemistry applications.
Sensor Development: Rational design and synthesis of derivatives to create highly selective and sensitive chemosensors for environmental or biomedical applications.
Medicinal Chemistry: Given that imidazole-based supermolecules have shown significant potential as anticancer and antibacterial agents, the biological activity of this compound and its metal complexes warrants investigation. nih.govmdpi.com Imidazole derivatives have attracted significant attention in the search for new drugs to combat microbial drug resistance. rsc.org
The exploration of this compound and its derivatives holds considerable promise for advancing our understanding of coordination chemistry, catalysis, and materials science, and may lead to the development of novel therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling pyridine derivatives with imidazole precursors under transition-metal catalysis. For example, copper-mediated cross-coupling reactions (e.g., Ullmann-type) are effective for introducing the imidazole moiety to the pyridine backbone . To optimize purity:
- Use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Recrystallize from ethanol/water mixtures to remove residual solvents.
- Monitor reaction progress via LC-MS to identify intermediates and adjust reaction time/temperature.
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Ensure high-resolution data collection (≤1.0 Å) to resolve bromine and nitrogen positions .
- NMR spectroscopy : Analyze , , and NMR spectra. The imidazole protons (δ 7.1–7.3 ppm) and pyridin-3-ol hydroxyl (δ 10–12 ppm) are diagnostic. -NMR should show distinct signals for the brominated carbon (δ ~105 ppm) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: 239.99 for CHBrNO).
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- First aid : In case of skin contact, wash immediately with copious water (≥15 minutes) and seek medical attention if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .
- Waste disposal : Neutralize with a 10% sodium bicarbonate solution before disposing as halogenated organic waste.
Advanced Research Questions
Q. How can this compound act as a ligand in transition-metal catalysis, and what parameters influence its efficacy?
Methodological Answer: The imidazole and pyridine moieties enable bidentate coordination to metals like Cu(I) or Pd(II). For catalytic applications (e.g., cross-coupling or hydroxylation reactions):
- Optimize ligand-to-metal ratio : A 2:1 (ligand:CuI) ratio is typical for aryl bromide hydroxylation .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance ligand solubility and stabilize metal complexes.
- Base compatibility : Strong bases like CsOH (vs. KOH) improve reaction yields by facilitating deprotonation and intermediate stabilization .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The bromine atom’s electron-withdrawing effect reduces electron density at the pyridine ring, enhancing electrophilic substitution.
- Simulate metal-ligand interactions using molecular docking (e.g., AutoDock Vina) to identify binding affinities with catalytic metal centers .
- Compare HOMO-LUMO gaps with analogous ligands to predict redox activity in catalytic cycles.
Q. How should researchers address contradictory data in catalytic efficiency between studies?
Methodological Answer:
- Control experiments : Replicate reported conditions (e.g., solvent, base, temperature) to isolate variables. For example, aryl bromide hydroxylation yields vary with solvent polarity (t-BuOH–DMSO–HO vs. pure DMSO) .
- Characterize impurities : Use HPLC to detect side products (e.g., dehalogenated byproducts) that may suppress catalytic turnover.
- Cross-validate techniques : Compare kinetic data from GC-MS and -NMR to rule out instrumental bias.
Q. What strategies can improve the compound’s stability under reaction conditions?
Methodological Answer:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the imidazole ring.
- Temperature control : Avoid exceeding 120°C, as thermal decomposition (TGA data) occurs above this threshold .
- Add stabilizers : Include radical scavengers (e.g., BHT) in free-radical-involving reactions to prevent ligand degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
